molecular formula C8H5N3O B3432853 3-(furan-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 1008428-33-8

3-(furan-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B3432853
CAS No.: 1008428-33-8
M. Wt: 159.14 g/mol
InChI Key: PHVYQUUVFIYOEH-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-1H-pyrazole-4-carbonitrile ( 2098120-15-9) is a heterocyclic compound with the molecular formula C8H5N3O and a molecular weight of 159.14 g/mol . This chemical reagent features a fused pyrazole and furan ring system, a structural motif of significant interest in medicinal chemistry due to its wide spectrum of potential biological activities . Compounds containing pyrazole scaffolds are known to possess various pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities, making them valuable templates in drug discovery programs . For instance, structurally related pyrazole-carbonitrile derivatives have been investigated as key intermediates in the synthesis of novel α-cyano indolylchalcones, which have demonstrated potent and selective apoptotic activity against human colorectal carcinoma (HCT116) cells in scientific studies . Furthermore, similar pyrazolo-furanone derivatives have been synthesized and evaluated for their efficacy against viral targets, including SARS-CoV-2, highlighting the value of this chemical class in developing new therapeutic agents . This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-2-yl)-1H-pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVYQUUVFIYOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=NN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001273963
Record name 3-(2-Furanyl)-1H-pyrazole-4-carbonitrile
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Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008428-33-8
Record name 3-(2-Furanyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Furanyl)-1H-pyrazole-4-carbonitrile
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Synthetic Methodologies and Strategic Chemical Transformations of 3 Furan 2 Yl 1h Pyrazole 4 Carbonitrile and Its Derivatives

Precursor Synthesis and Reactant Derivatization for 3-(Furan-2-yl)-1H-pyrazole-4-carbonitrile Scaffolding

Preparation of Furan-2-yl Substituted Building Blocks

The furan (B31954) moiety is a critical component of the target molecule, and its introduction relies on the synthesis of versatile furan-2-yl precursors. Substituted furans are recognized as essential building blocks for a wide range of pharmaceutical agents and functional materials. acs.org

A primary and widely utilized precursor is furan-2-carbaldehyde , commonly known as furfural. Efficient synthetic routes to this aldehyde have been developed, including a quantitative synthesis that starts from furan and uses N,N-dimethylformamide-d7 (DMF-d7) and oxalyl chloride. mdpi.com This method yields the deuterated analogue, furan-2-carbaldehyde-d, in high purity (>96%) and yield (99%). mdpi.com Other methods, such as the Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), are also employed for the formylation of furans. mdpi.com

Another key building block is 2-acetylfuran . This ketone can be condensed with hydrazines to form hydrazone intermediates, which are pivotal for subsequent cyclization into pyrazole (B372694) rings. For instance, the condensation of 2-acetylnaphtho[2,1-b]furan with phenylhydrazine (B124118) is a key step in the synthesis of related pyrazole derivatives. researchgate.net More complex, unsymmetrically disubstituted furans can be accessed through advanced catalytic methods like Cu/Pd-catalyzed decarbonylative/acylative Sonogashira cross-coupling reactions, using biomass-derived 2,5-furandicarboxylic dichloride and terminal alkynes. acs.org

Synthesis of Pyrazole-4-carbonitrile Precursors

The pyrazole-4-carbonitrile core is a common substructure in many biologically active compounds. Its synthesis often involves the construction of aminopyrazole carbonitriles, which serve as highly reactive intermediates for further functionalization. chim.it

One prominent precursor is 5-amino-1H-pyrazole-4-carbonitrile . It can be synthesized through the reaction of hydrazine (B178648) hydrate (B1144303) with alkoxymethylidenemalononitrile. beilstein-journals.org These aminopyrazoles are valuable for creating fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, by reacting them with 1,3-bis-electrophiles. chim.itekb.eg

Three-component reactions provide an efficient route to substituted 5-aminopyrazole-4-carbonitriles. For example, the reaction of aromatic aldehydes, malononitrile, and phenylhydrazine can be catalyzed by environmentally friendly catalysts like tannic acid-functionalized silica-coated Fe3O4 nanoparticles, affording high yields in short reaction times. nih.gov Similarly, using sodium chloride in aqueous media at room temperature represents a green and cost-effective method for synthesizing pyrazole-4-carbonitrile derivatives from the same three components. researchgate.net

Catalyst/MediumReactantsProduct TypeReference
Fe3O4@SiO2@Tannic acidAzo-linked aldehydes, malononitrile, phenylhydrazine5-Amino-pyrazole-4-carbonitriles nih.gov
NaCl / Aqueous mediaAromatic aldehydes, malononitrile, phenyl hydrazinePyrazole-4-carbonitrile derivatives researchgate.net
None (Refluxing ethanol)Hydrazine hydrate, ethyl acetoacetate, aldehydes, malononitrilePyrano[2,3-c]pyrazole derivatives researchgate.net

Development of Diverse Hydrazine and Nitrogen-Containing Reagents

Hydrazine and its derivatives are the essential source of the two adjacent nitrogen atoms in the pyrazole ring. beilstein-journals.org The choice of hydrazine reactant is crucial as it often dictates the substitution pattern on the pyrazole's nitrogen atom. While simple hydrazine hydrate (NH2NH2·H2O) is commonly used to produce N-unsubstituted pyrazoles, a wide array of substituted hydrazines, such as phenylhydrazine and other arylhydrazines, are employed to install specific groups at the N1-position of the pyrazole ring. nih.govnih.gov

A significant challenge in pyrazole synthesis can be the limited availability or stability of certain substituted hydrazines. beilstein-journals.orgnih.gov To overcome this, methods for the in situ generation of hydrazine precursors have been developed. One such strategy involves the copper-catalyzed coupling of arylboronic acids with Boc-protected diimide, followed by the removal of the protecting groups and subsequent cyclocondensation with a 1,3-dicarbonyl compound in a one-pot process. beilstein-journals.orgnih.gov This approach broadens the scope of accessible N-substituted pyrazoles. beilstein-journals.org

Direct Synthetic Routes to this compound

Direct methods for constructing the pyrazole ring are highly valued for their efficiency. These strategies typically involve the reaction of a C3-building block with a hydrazine derivative, leading to the formation of the five-membered heterocyclic ring in one or two steps.

Cyclocondensation Approaches utilizing 1,3-Dicarbonyl Systems or Equivalents

The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govnih.govjk-sci.com This reaction is typically performed under acidic conditions. jk-sci.com For the synthesis of this compound, a suitable precursor would be a furan-2-yl substituted 1,3-dicarbonyl equivalent.

A key intermediate for this pathway is (Z)-3-amino-3-(furan-2-yl)prop-2-enenitrile , which can be reacted with various reagents to form the pyrazole ring. A related transformation is the Vilsmeier-Haack reaction, where a hydrazone is formylated to create a pyrazole-4-carbaldehyde. researchgate.netnih.gov For example, the Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan yields 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde, a structurally analogous compound. researchgate.net This aldehyde can then be converted to the desired nitrile.

The reaction of 1,3-dicarbonyl compounds with hydrazine can sometimes lead to a mixture of regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. nih.govjk-sci.com However, reaction conditions can be optimized to favor the desired isomer. For instance, using aprotic dipolar solvents like N,N-dimethylacetamide can enhance regioselectivity compared to conventional reactions in ethanol. nih.gov

Reaction TypeKey PrecursorsProduct CoreKey FeaturesReference
Knorr Synthesis1,3-Dicarbonyl compound, HydrazinePyrazoleClassic, acid-catalyzed cyclocondensation. nih.govjk-sci.comCan produce regioisomers.
Vilsmeier-HaackHydrazone, DMF, POCl3Pyrazole-4-carbaldehydeFormylation of a pre-formed hydrazone. researchgate.netnih.govVersatile for creating substituted aldehydes.

Multicomponent Reaction Strategies for Pyrazole Ring Formation

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound in a single step from three or more starting materials. nih.gov These reactions are prized for their atom economy and procedural simplicity. researchgate.net

A prominent three-component reaction for synthesizing the pyrazole-4-carbonitrile scaffold involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative. nih.govresearchgate.net To synthesize the target compound, furan-2-carbaldehyde would be reacted with malononitrile and hydrazine hydrate . This reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of hydrazine and subsequent cyclization and dehydration to form the aromatic pyrazole ring. researchgate.net

This MCR can be performed under various conditions, including using catalytic ytterbium perfluorooctanoate [Yb(PFO)3], which is effective for synthesizing pyrazole-4-carboxylates from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org Green chemistry approaches for this MCR have also been developed, utilizing catalysts like NaCl in water or performing the reaction under microwave irradiation to reduce reaction times and environmental impact. researchgate.netresearchgate.net The use of MCRs represents a highly convergent and flexible route to a wide array of substituted pyrazoles. nih.govbeilstein-journals.org

Green Chemistry and Sustainable Synthetic Protocols (e.g., Catalysis in Aqueous Media)

The development of environmentally benign synthetic methodologies for pyrazole derivatives has become a major focus in chemical research, aiming to reduce the use of hazardous solvents and reagents. researchgate.netnih.govijprt.org Traditional methods often require harsh conditions, such as high temperatures and organic solvents, which are costly and environmentally detrimental. researchgate.netsci-hub.se Green chemistry approaches offer cleaner, safer, and more efficient alternatives. benthamdirect.com

One-pot multicomponent reactions (MCRs) are particularly valuable in green synthesis, as they combine several steps into a single operation, reducing waste and saving time and energy. researchgate.net The synthesis of pyrazole-4-carbonitrile derivatives has been successfully achieved in aqueous media. researchgate.net For instance, a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine can be catalyzed by simple sodium chloride in water at room temperature, offering high yields and a simple workup procedure. researchgate.netresearchgate.net

The use of deep eutectic solvents (DES), such as those based on choline (B1196258) chloride-urea or glucose-urea, represents another sustainable strategy. researchgate.net These solvents can act as both the reaction medium and catalyst, are often biodegradable, and can be recycled. researchgate.net For example, a glucose-urea DES has been used for the catalyst-free, multicomponent synthesis of pyrazole-4-carbonitrile derivatives at room temperature. researchgate.net

Furthermore, biocatalysts and heterogeneous catalysts are being employed to facilitate green pyrazole synthesis. researchgate.netresearchgate.net Catalysts like nano-ZnO, SnO–CeO2 nanocomposites, and modified Layered Double Hydroxides (LDHs) have demonstrated high efficiency in aqueous systems, allowing for easy recovery and reuse, which aligns with the principles of sustainable chemistry. researchgate.netmdpi.comnih.gov

Table 1: Examples of Green Synthetic Protocols for Pyrazole-4-carbonitrile Derivatives

Catalyst/Medium Reactants Conditions Yield (%) Reference
Sodium Chloride (NaCl) Aromatic aldehyde, malononitrile, phenylhydrazine Water, Room Temperature High researchgate.net
Glucose-Urea DES Aromatic aldehyde, hydrazine derivatives, malononitrile Room Temperature, Catalyst-free 83-96% researchgate.net
LDH@PTRMS@DCMBA@CuI Benzaldehydes, malononitrile, phenyl hydrazine Water/Ethanol, 55 °C 85-93% nih.gov
SnO–CeO2 Nanocomposite Aromatic aldehydes, malononitrile, phenylhydrazine Water High researchgate.net

Microwave-Assisted and Other Energy-Efficient Synthetic Methods

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. benthamdirect.comnih.govdergipark.org.tr This energy-efficient technique has been widely applied to the synthesis of pyrazole derivatives. researchgate.netsci-hub.sedergipark.org.tr

The synthesis of pyrazole scaffolds can be significantly expedited using microwave irradiation. For example, the reaction of enaminones with hydrazines to form pyrazoles can be completed in minutes under microwave heating, a process that could take several hours conventionally. nih.gov One-pot, three-component syntheses of pyrazole-4-carbonitriles have been effectively carried out under microwave irradiation, providing several advantages such as operational simplicity and reduced environmental impact. researchgate.net In some protocols, the reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine can be performed in an ionic liquid under microwave conditions, further enhancing the green credentials of the synthesis. researchgate.net

Solvent-free microwave-assisted methods offer additional environmental benefits. nih.gov For instance, 3-amino-5-aryl-1H-pyrazole-4-carbonitriles have been reacted with enaminonitriles under solvent-free microwave conditions to produce pyrazolo[1,5-a]pyrimidines in good yields. mdpi.com This highlights the utility of microwave energy in facilitating not only the core pyrazole synthesis but also its subsequent heteroannulation reactions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

Reaction Type Conventional Method (Time) Microwave-Assisted Method (Time) Yield Improvement Reference
Pyrano[2,3-c]pyrazole Synthesis 2-2.5 hours (Reflux) Not specified Faster reaction nih.gov
Pyrazole Synthesis from Chalcones Several hours 20 minutes Significant reduction dergipark.org.tr
Pyrazolo[1,5-a]pyrimidine Synthesis Not specified 5 minutes Rapid and efficient nih.govmdpi.com

Post-Synthetic Functionalization and Derivatization of the this compound Core

The this compound core contains two distinct aromatic rings, each with its own characteristic reactivity towards electrophiles. The furan ring is a π-electron-rich heterocycle that undergoes electrophilic aromatic substitution much more readily than benzene. pearson.comchemicalbook.com Substitution on the furan ring preferentially occurs at the C5-position (alpha to the oxygen and adjacent to the pyrazole linkage) or the C2-position, as these positions lead to a more stable cationic intermediate (arenium ion) with three resonance structures. chemicalbook.comucalgary.ca

The pyrazole ring's reactivity is more complex. The N2 nitrogen atom, with its non-Hückel lone pair of electrons, is generally the most reactive site towards electrophiles. orientjchem.orgorientjchem.org However, electrophilic attack on the carbon atoms of the pyrazole ring is also possible, though it typically requires harsher conditions than for the furan ring. In the presence of a strong base, the N1 proton can be abstracted to form a pyrazolate anion, which significantly increases the ring's nucleophilicity and reactivity towards electrophiles. orientjchem.org The directing effects of the existing substituents—the furan group at C3 and the carbonitrile group at C4—will influence the position of any further substitution on the pyrazole ring.

The carbonitrile (nitrile) group at the C4 position of the pyrazole ring is a versatile functional handle for further molecular diversification. It is susceptible to nucleophilic attack and can undergo a variety of transformations.

One of the most common reactions of the nitrile group is its reduction. Using reducing agents such as diisobutylaluminium hydride (DIBAL-H), the carbonitrile can be converted into an aldehyde (pyrazole-4-carbaldehyde). umich.edu Further reduction, for example with lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation (e.g., using Pd/C), can yield the corresponding primary amine (aminomethylpyrazole).

The nitrile group can also participate in addition reactions. For instance, it can react with organometallic reagents or be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, respectively. These transformations allow for the introduction of a wide range of other functional groups, significantly expanding the chemical space accessible from the this compound scaffold.

The nitrogen atoms of the pyrazole ring are key sites for functionalization. The N1-H proton is acidic and can be readily substituted by various groups through alkylation, acylation, or arylation reactions. nih.govorientjchem.org For example, reacting the pyrazole with alkyl halides in the presence of a base leads to N-alkylated products. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides. nih.gov

A particularly powerful strategy is heteroannulation, where a new ring is fused onto the pyrazole core. This is often accomplished by using a difunctional reagent that reacts with both the N1 nitrogen and an adjacent functional group. For example, 3-amino-1H-pyrazole-4-carbonitrile derivatives can react with β-enaminonitriles under microwave irradiation to achieve a regioselective synthesis of pyrazolo[1,5-a]pyrimidines. mdpi.com This type of cyclocondensation reaction builds complex polycyclic systems from simple pyrazole precursors.

To utilize metal-catalyzed cross-coupling reactions, a halogenated version of the this compound core would be required, for instance, a bromo- or iodo-substituted pyrazole or furan ring. These reactions are indispensable tools for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction pairs an organoboron compound (like a boronic acid) with an organohalide using a palladium catalyst and a base. wikipedia.orglibretexts.org This method is highly effective for introducing new aryl or heteroaryl substituents. For example, 3- and 4-bromopyrazoles have been successfully coupled with various arylboronic acids in good to excellent yields using a palladium precatalyst, demonstrating the feasibility of this approach for diversifying the pyrazole core. nih.gov

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction would allow for the introduction of alkyne functionalities onto the furan or pyrazole rings. These alkynes can then serve as handles for further transformations, such as click chemistry or conversion into other heterocyclic systems. acs.org The use of these powerful cross-coupling reactions on a halogenated precursor would enable the synthesis of a vast library of diversified this compound derivatives.

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The structural framework of this compound, featuring both a diene system within the furan ring and a reactive pyrazole core, presents opportunities for cycloaddition reactions to generate novel fused heterocyclic systems. These reactions are powerful tools for building molecular complexity in a controlled manner.

The furan moiety can act as a 4π component (diene) in [4+2] Diels-Alder cycloadditions. nih.govtudelft.nl This reaction typically involves an electron-deficient dienophile and leads to the formation of a 7-oxabicyclo[2.2.1]heptene adduct. tudelft.nl Such cycloadditions can occur intermolecularly with various dienophiles or intramolecularly if a dienophile is tethered to the core structure. youtube.comresearchgate.net For instance, intramolecular nitrile imide cycloadditions onto a furan ring have been successfully used to construct novel difuro[3,2-c;3,4-d]pyrazole skeletons. rsc.org However, the feasibility of intramolecular Diels-Alder reactions involving the furan ring (IMDAF) can be highly dependent on the stereochemistry of the molecule, which may render the transformation impossible in certain configurations. nih.gov

The pyrazole portion of the molecule is a key precursor for a variety of fused systems, most notably pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. The synthesis of these fused heterocycles typically involves the cyclocondensation of an aminopyrazole precursor with a 1,3-bielectrophilic species. nih.govnih.gov For example, 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles can be synthesized in a one-pot, three-component reaction between a substituted benzaldehyde, malononitrile, and 3-amino-5-methylpyrazole. researchgate.net Similarly, pyrazolo[1,5-a]pyrimidines are commonly prepared through the condensation of 3- or 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents like β-enaminones. nih.govnih.gov

While the title compound, this compound, is not an aminopyrazole itself, it can be considered a strategic precursor. The C4-nitrile group could potentially be transformed into an amino group or other reactive functionalities, which would then enable its participation in these classical cyclization strategies to yield a diverse array of fused heterocyclic systems.

Table 1: Cycloaddition Strategies for Fused Heterocycle Synthesis

Reaction TypeReacting MoietyReagent/ConditionFused System ProductReference(s)
[4+2] Diels-AlderFuran ring (as diene)Electron-deficient dienophile (e.g., maleic anhydride)7-Oxabicyclo[2.2.1]heptene derivatives nih.govtudelft.nl
Intramolecular Nitrile Imide CycloadditionFuran ringTethered nitrile imideDifuro[3,2-c;3,4-d]pyrazole rsc.org
Three-Component ReactionAminopyrazole derivativeAldehyde, MalononitrilePyrazolo[3,4-b]pyridine researchgate.net
CyclocondensationAminopyrazole derivativeβ-Dicarbonyl or β-EnaminonePyrazolo[1,5-a]pyrimidine nih.govnih.gov
Pericyclic [4+2] CycloadditionAcyclic precursorsThermal/CatalyticPyrazolo[1,5-a]pyrimidine nih.gov

Side-Chain Modifications and Linker Chemistry

The functional groups of this compound provide convenient handles for side-chain modifications and the attachment of linkers, essential for applications in drug discovery and materials science. The primary sites for such modifications are the pyrazole N-H and the C4-nitrile group.

N-Alkylation of the Pyrazole Ring: The pyrazole N-H is readily deprotonated and can be substituted via N-alkylation or N-arylation. These reactions are typically carried out under basic conditions (e.g., K₂CO₃ in DMSO) with an appropriate electrophile, such as an alkyl halide. researchgate.netsemanticscholar.org The reaction can also proceed under acidic conditions using trichloroacetimidate (B1259523) electrophiles. semanticscholar.org For unsymmetrical pyrazoles, these reactions can produce a mixture of two regioisomers (N1 and N2 substitution). However, highly regioselective N1-alkylation can often be achieved, with the outcome influenced by steric effects and the reaction conditions. researchgate.net This N-functionalization is a direct method for introducing diverse side chains or linkers for further chemical elaboration.

Modification of the C4-Nitrile Group: The carbonitrile group at the C4 position is a versatile functional group that can be converted into several other functionalities. Standard organic transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide.

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile group into a primary aminomethyl group (-CH₂NH₂).

These transformations introduce new reactive sites (carboxyl, amide, or amino groups) onto the pyrazole scaffold. These new groups can then be used in coupling reactions (e.g., amide bond formation) to attach larger molecular fragments, peptides, or reporter molecules, demonstrating the utility of the parent compound in linker chemistry. The synthesis of various pyrazole-4-carbonitrile derivatives is well-established, highlighting their role as key intermediates in the construction of more complex molecules. nih.govacs.orgresearchgate.net

Table 2: Key Side-Chain and Linker Modification Reactions

Modification SiteReaction TypeReagentsResulting Functional GroupReference(s)
Pyrazole N-HN-AlkylationAlkyl halide, Base (e.g., K₂CO₃)N-Alkyl pyrazole researchgate.net
Pyrazole N-HN-AlkylationTrichloroacetimidate, Acid catalystN-Alkyl pyrazole semanticscholar.org
C4-NitrileHydrolysisH₃O⁺ or OH⁻Carboxylic acid or CarboxamideN/A
C4-NitrileReductionH₂, Catalyst or LiAlH₄Aminomethyl (-CH₂NH₂)N/A

Theoretical and Computational Investigations of 3 Furan 2 Yl 1h Pyrazole 4 Carbonitrile

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the intrinsic properties of 3-(furan-2-yl)-1H-pyrazole-4-carbonitrile at the molecular level. These computational techniques allow for a detailed exploration of its geometry, electronic landscape, and reactivity patterns.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a close analog, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level of theory have shown that the molecule predominantly adopts a planar conformation. nih.govresearchgate.net This planarity suggests that all the atoms of the furan (B31954) and pyrazole (B372694) rings lie within the same plane, which is a consequence of the conjugated π-systems and potential intramolecular hydrogen bonding. nih.govresearchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Furan-Pyrazole System *

ParameterBond/AngleValue
Bond LengthC-C (pyrazole)~1.39 Å
Bond LengthC-N (pyrazole)~1.35 Å
Bond LengthN-N (pyrazole)~1.34 Å
Bond LengthC-C (furan)~1.37 - 1.43 Å
Bond LengthC-O (furan)~1.36 Å
Bond AngleC-N-N (pyrazole)~105°
Bond AngleN-N-C (pyrazole)~112°
Note: These are generalized values based on typical furan-pyrazole structures and may not represent the exact values for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character, while the LUMO is the orbital to which an electron is most likely to be accepted, indicating electrophilic character. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net

For the analogous compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO and LUMO energy levels were calculated to be approximately -5.907 eV and -1.449 eV, respectively, resulting in a HOMO-LUMO energy gap of about 4.458 eV. nih.gov This relatively large energy gap indicates that the molecule possesses high electronic stability. nih.gov

From the HOMO-LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an electron.

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors for a Furan-Pyrazole Analog *

ParameterValue
HOMO Energy-5.907 eV
LUMO Energy-1.449 eV
HOMO-LUMO Gap (ΔE)4.458 eV
Electronegativity (χ)3.678 eV
Chemical Hardness (η)2.229 eV
Chemical Softness (S)0.448 eV⁻¹
Electrophilicity Index (ω)3.027 eV
Data is for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and serves as a reference. nih.gov

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

In a study of a similar furan-pyrazole derivative, the MEP map revealed that the most negative potential is localized around the oxygen atom of the furan ring and the nitrogen atoms of the pyrazole ring, making them the most likely sites for electrophilic attack. nih.gov Conversely, the hydrogen atoms of the pyrazole NH group and the furan ring exhibit a positive potential, indicating their susceptibility to nucleophilic attack. nih.gov The nitrile group in this compound would also be expected to show a region of negative potential around the nitrogen atom.

Mulliken charge analysis is another method to quantify the charge distribution within a molecule, assigning partial charges to each atom. This analysis further helps in identifying the electrophilic and nucleophilic centers.

Tautomeric Equilibrium and Interconversion Mechanism Investigations

N-unsubstituted 1H-pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govmdpi.com For 3-substituted pyrazoles, this results in an equilibrium between the 3-substituted and 5-substituted tautomers. The position of this equilibrium is influenced by the nature of the substituents and the solvent. fu-berlin.de

In the case of 3(5)-phenylpyrazoles, studies have shown that the 3-phenyl tautomer is generally more stable. fu-berlin.de For this compound, two primary tautomers are possible: this compound and 5-(furan-2-yl)-1H-pyrazole-4-carbonitrile. The relative stability of these tautomers can be investigated computationally by calculating their energies. The interconversion between these tautomers would proceed through a proton transfer mechanism, the barrier for which can also be modeled computationally. In some cases, both tautomers have been observed to co-exist in the same crystal structure. nih.gov

Aromaticity Analysis of the Furan and Pyrazole Moieties

Both the furan and pyrazole rings in this compound are aromatic. Aromaticity is a property of cyclic, planar, and fully conjugated molecules that contain a specific number of π-electrons, as described by Hückel's rule (4n+2 π-electrons). libretexts.orgmasterorganicchemistry.com

Furan: The furan ring is a five-membered heterocycle with four carbons and one oxygen atom. Each carbon contributes one π-electron, and the oxygen atom contributes a lone pair to the π-system, making a total of six π-electrons (n=1), thus satisfying Hückel's rule. pharmaguideline.comslideshare.net

Pyrazole: The pyrazole ring is a five-membered heterocycle with three carbons and two nitrogen atoms. One nitrogen atom is sp2-hybridized and contributes one π-electron, while the other nitrogen is also sp2-hybridized and its lone pair resides in the plane of the ring, not participating in the aromatic system. The three carbon atoms each contribute one π-electron, and the NH nitrogen contributes its lone pair, also resulting in a 6 π-electron system.

The degree of aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. Generally, thiophene (B33073) is considered more aromatic than pyrrole, which is more aromatic than furan. slideshare.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of pyrazole derivatives. The synthesis of 3-amino-1H-pyrazole-4-carbonitriles, which are structurally related to the title compound, has been achieved through the condensation of various precursors. nih.gov A common route to pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). researchgate.net

For the synthesis of this compound, a plausible pathway involves the reaction of a furan-containing 1,3-dicarbonyl equivalent with a source of hydrazine. Computational studies can model the reaction pathway, identifying key intermediates, transition states, and the associated energy barriers. This allows for a detailed understanding of the reaction's feasibility, regioselectivity, and the factors that control the formation of the final product. For instance, DFT calculations can be employed to study the (3+2) cycloaddition reactions that are often involved in the formation of five-membered heterocyclic rings like pyrazole. mdpi.com

Transition State Analysis for Key Synthetic Steps

Understanding the synthetic pathways to this compound involves examining the energetics of the reaction, particularly the transition states of key steps. Quantum-chemical calculations are a powerful tool for elucidating these mechanisms. For instance, in the synthesis of substituted pyrazoles from heteropropargyl precursors, which share structural motifs with the target compound, density functional theory (DFT) calculations can be employed to model the reaction coordinates. nih.gov

These calculations help in identifying the structures of transition states and intermediates, thereby providing a detailed picture of the reaction mechanism. For example, the cyclization step in pyrazole formation from a suitable precursor, such as the reaction of a β,γ-unsaturated hydrazone, is believed to proceed through a hydrazonyl radical intermediate followed by cyclization. Computational modeling of this process would involve locating the transition state for the intramolecular cyclization, which is crucial for determining the reaction's feasibility and rate.

Key parameters obtained from transition state analysis include the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur, and the geometry of the transition state structure. This information is vital for optimizing reaction conditions to favor the formation of the desired pyrazole product.

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can dramatically influence the outcome of a chemical reaction, affecting both the reaction rate and the selectivity towards a particular product. In the synthesis of heterocyclic compounds like pyrazoles and furans, solvent polarity plays a critical role. nih.gov For the synthesis of related substituted pyrazoles and furans from a common precursor, it has been demonstrated that varying the solvent can shift the reaction outcome between kinetic and thermodynamic control. nih.gov

For example, in the synthesis of 3,5-disubstituted pyrazoles, the use of polar solvents can favor certain tautomeric forms in equilibrium. nih.gov Computational studies, often using implicit or explicit solvent models, can predict how different solvents will affect the stability of reactants, intermediates, transition states, and products. For instance, a study on the synthesis of pyrazoles from a ketoacetylene intermediate showed that decreasing the polarity of the solvent (from THF to hexane) significantly altered the product ratio, favoring the formation of an ynone over a furan. nih.gov This is attributed to the differential stabilization of polar intermediates and transition states by the solvent.

SolventPolarityEffect on Product RatioReference
Tetrahydrofuran (THF)HighFavors furan formation (98%) nih.gov
Dichloromethane (CH2Cl2)MediumDecreased furan content nih.gov
Toluene (PhCH3)LowFurther decreased furan content nih.gov
HexaneLowFavors ynone formation (83%) over furan (14%) nih.gov

This table illustrates the impact of solvent polarity on the product distribution in a reaction that can yield either furan or pyrazole precursors.

These findings underscore the importance of carefully selecting the solvent system to achieve high selectivity for this compound during its synthesis.

Catalytic Mechanism Investigations in Organic Transformations

Catalysts are often essential for the efficient and selective synthesis of complex organic molecules, including pyrazole derivatives. Understanding the mechanism by which a catalyst operates is crucial for optimizing the reaction and developing new, more effective catalysts. Various catalytic systems have been developed for pyrazole synthesis, including those based on transition metals like palladium, nickel, and silver. organic-chemistry.orgmdpi.com

For instance, palladium-catalyzed ring-opening reactions of 2H-azirines with hydrazones provide a route to polysubstituted pyrazoles. organic-chemistry.org Computational studies can be used to investigate the catalytic cycle of such reactions. This would involve modeling the oxidative addition, migratory insertion, and reductive elimination steps, identifying the rate-determining step, and understanding how the ligands on the metal center influence the catalyst's activity and selectivity.

Similarly, acid-catalyzed transformations are relevant. The treatment of certain furan-containing compounds with a Brønsted acid like trifluoroacetic acid (TFA) can lead to cyclization and the formation of new furan rings. nih.gov A plausible mechanism involves the protonation of a carbonyl group, facilitating an intramolecular attack to form a 2,5-dihydrofuran-2-ol (B3051577) intermediate, which then dehydrates to the furan product. nih.gov Computational modeling of these acid-catalyzed steps can provide insights into the protonation states and the energy barriers associated with the cyclization and dehydration events, which would be applicable to understanding potential side reactions or synthetic routes involving the furan moiety of this compound.

Advanced Molecular Modeling and Simulation Approaches

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational landscape of a molecule over time. By simulating the atomic motions of a molecule, MD can reveal its preferred shapes, flexibility, and how it interacts with its environment. For a molecule like this compound, MD simulations can be used to understand the rotational freedom around the single bond connecting the furan and pyrazole rings.

In the context of drug design, MD simulations are frequently used to study the stability of a ligand bound to its protein target. nih.govnih.gov For pyrazole derivatives, MD simulations have been employed to explore the binding mode of compounds with potential drug targets such as Heat Shock Protein 90α (Hsp90α). nih.govresearchgate.net These simulations can reveal key information about the stability of the protein-ligand complex, the root mean square deviation (RMSD) of the ligand in the binding pocket, and the root mean square fluctuation (RMSF) of the protein residues, indicating which parts of the protein are most affected by ligand binding. researchgate.net This information is critical for understanding the conformational dynamics that govern molecular recognition.

Ligand-Target Docking Studies for Mechanistic Insights into Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpbs.com It is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to understand the molecular basis of ligand-protein interactions. nih.govresearchgate.net Numerous studies have utilized docking to investigate the potential of pyrazole derivatives as inhibitors of various enzymes. nih.govnih.govekb.eg

Docking studies of pyrazole derivatives with targets like receptor tyrosine kinases (e.g., VEGFR-2) and protein kinases (e.g., Aurora A, CDK2) have shown that these compounds can fit deeply within the binding pockets of the proteins, forming key interactions such as hydrogen bonds. nih.govresearchgate.net The results of these studies are often quantified by a binding energy or docking score, which provides an estimate of the binding affinity. For example, docking of various pyrazole derivatives against VEGFR-2, Aurora A, and CDK2 has revealed minimum binding energies ranging from -5.92 to -10.35 kJ/mol. nih.gov

These studies provide mechanistic insights by identifying the specific amino acid residues in the active site that interact with the ligand. This information is invaluable for understanding molecular recognition and for designing new derivatives of this compound with improved binding affinity and selectivity for a particular biological target.

Protein TargetPDB IDExample Pyrazole DerivativeBinding Energy (kJ/mol)Reference
VEGFR-22QU51b-10.09 nih.gov
Aurora A2W1G1d-8.57 nih.gov
CDK22VTO2b-10.35 nih.gov
hCA I2CAB6a- nih.gov
hCA II1CA26b- nih.gov

This table summarizes results from docking studies of various pyrazole derivatives against different protein targets, illustrating the range of binding energies observed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity. mdpi.com

Both 2D and 3D-QSAR studies have been performed on pyrazole derivatives to understand their potential as, for example, anticancer agents or enzyme inhibitors. nih.govnih.gov A 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can be used to generate contour maps that visualize the regions around the molecule where steric bulk or electrostatic charge would be favorable or unfavorable for activity. nih.gov

For instance, a 3D-QSAR study on 1,3,5-trisubstituted pyrazole derivatives as monoamine oxidase (MAO) inhibitors helped to rationalize the structure-activity relationships and selectivity for MAO-A versus MAO-B. nih.gov Such models provide clear design principles. For derivatives of this compound, a QSAR model could indicate whether bulky substituents on the furan or pyrazole ring would be beneficial for a specific biological activity, or whether electron-donating or electron-withdrawing groups are preferred at certain positions. This guidance is instrumental in the rational design of new, more potent and selective compounds.

Chemical Reactivity and Mechanistic Aspects of 3 Furan 2 Yl 1h Pyrazole 4 Carbonitrile

Reaction Pathways and Transformation Kinetics

The reactivity of 3-(furan-2-yl)-1H-pyrazole-4-carbonitrile is governed by the distinct characteristics of its constituent rings and functional groups. The pyrazole (B372694) ring is an aromatic heterocycle with two nitrogen atoms, which significantly influences its electronic distribution and reactivity. The furan (B31954) ring is an electron-rich five-membered heterocycle, prone to electrophilic attack. The cyano group at the 4-position of the pyrazole ring is a strong electron-withdrawing group, which modulates the reactivity of the pyrazole core.

Investigation of Nucleophilic and Electrophilic Reactivity Centers

The pyrazole ring itself possesses both nucleophilic and electrophilic centers. researchgate.netnih.gov Generally, the N1 and N2 nitrogens and the C4 carbon are considered nucleophilic, while the C3 and C5 carbons are electrophilic. researchgate.net In this compound, the C4 position is substituted with a carbonitrile group, which will significantly alter its nucleophilicity. The pyridine-like nitrogen atom of the pyrazole ring is capable of accepting a proton, demonstrating basic properties, while the pyrrole-like NH group can be deprotonated by a strong base, showcasing acidic character. researchgate.net

The furan ring is an electron-rich system, making it susceptible to electrophilic substitution. nih.gov The presence of the pyrazole substituent may influence the regioselectivity of such reactions. Conversely, the nitrile group is a well-known electrophilic center, susceptible to nucleophilic attack, which could lead to a variety of functional group transformations.

Studies on related furan-pyrazole systems have provided insights into their reactivity. For instance, the Vilsmeier-Haack formylation of hydrazones derived from furan-containing ketones is a common method for synthesizing pyrazole-4-carbaldehydes, indicating the reactivity of the pyrazole precursor towards electrophilic substitution. evitachem.com Furthermore, derivatives such as 3-(dimethylamino)-1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)prop-2-en-1-one have been shown to react with nucleophiles like hydrazonoyl halides, leading to the formation of novel bipyrazolyl methanone (B1245722) derivatives. tandfonline.com Similarly, naphtho[2,1-b]furan (B1199300) derivatives bearing a pyrazole nucleus have been reacted with various carbon and nitrogen nucleophiles. researchgate.net

Table 1: Predicted Reactivity Centers of this compound

Ring/Functional GroupPositionPredicted ReactivityInfluencing Factors
Pyrazole Ring N1Nucleophilic (after deprotonation)Acidity of N-H proton
N2Nucleophilic/BasicLone pair availability
C3ElectrophilicAdjacent to two N atoms
C5ElectrophilicAdjacent to N1
Furan Ring C2'Susceptible to electrophilic attackElectron-rich nature
C3'Susceptible to electrophilic attackElectron-rich nature
C4'Susceptible to electrophilic attackElectron-rich nature
C5'Susceptible to electrophilic attackElectron-rich nature
Carbonitrile Group CarbonElectrophilicPolarization of the C≡N bond
NitrogenNucleophilic (lone pair)Basic character

Studies on Radical Reactions and Electron Transfer Processes

While specific research on radical reactions involving this compound is limited, the general principles of radical chemistry can be applied. Heteroarenes, including pyrazoles, can undergo radical functionalization through reactions like the Minisci reaction, where an alkyl radical adds to the electron-deficient ring. nih.gov The presence of the electron-withdrawing nitrile group on the pyrazole ring could facilitate such radical additions.

Radical-mediated trifunctionalization reactions of alkenes and alkynes have been developed, showcasing the versatility of radical chemistry in building complex molecular scaffolds. mdpi.com These methodologies could potentially be adapted for the functionalization of the furan or pyrazole rings of the title compound. The furan moiety, being electron-rich, might also participate in radical reactions, although this is less common than its reactions with electrophiles.

Thermal and Photochemical Reactivity Profiles

The thermal and photochemical reactivity of this compound has not been extensively studied. Generally, pyrazoles are thermally stable aromatic compounds. The furan ring, however, can undergo thermal and photochemical reactions. For instance, some furan derivatives can participate in Diels-Alder reactions, acting as the diene component.

Photochemical reactions of related heterocyclic systems have been reported. For example, the photolysis of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one in different solvents leads to the formation of various dimeric photoproducts, with the reaction mechanism being influenced by processes like Excited State Intramolecular Proton Transfer (ESIPT). researchgate.net The photoreactivity of 4-hydroxy-2(5H)-furanone has also been investigated, showing different products depending on whether the reaction is carried out in the crystalline state or in solution. und.edu These studies suggest that the furan moiety in the title compound could be susceptible to photochemical transformations.

Catalytic Roles and Coordination Chemistry

The nitrogen atoms of the pyrazole ring, with their available lone pairs of electrons, make this compound a potential ligand for coordination with metal ions. The coordination chemistry of pyrazole derivatives is a rich and well-studied field. pen2print.orgresearchgate.netpen2print.orgresearchgate.net

Complexation with Transition Metals and Associated Reactivity

Pyrazole-based ligands are known to form stable complexes with a variety of transition metals, including cobalt(II), nickel(II), copper(II), and palladium(II). pen2print.orgajgreenchem.com The coordination can occur through the pyridine-like nitrogen atom (N2). The resulting metal complexes can exhibit different geometries, such as square planar or tetrahedral, depending on the metal ion and other ligands present. pen2print.orgajgreenchem.com

The furan ring's oxygen atom could also potentially participate in coordination, although this is less common than coordination through the pyrazole nitrogens. The nitrile group can also coordinate to metal centers, either through the nitrogen lone pair or the π-system of the triple bond. The specific coordination mode of this compound would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

Role as Ligands in Organometallic Catalysis

Transition metal complexes bearing pyrazole-based ligands have been employed as catalysts in various organic transformations. ajgreenchem.comnih.gov For instance, thiazole (B1198619) complexes have been used as catalysts for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. semanticscholar.org This suggests that complexes of this compound could also exhibit catalytic activity.

The electronic properties of the ligand, which are influenced by the furan and nitrile substituents, would play a crucial role in determining the catalytic performance of its metal complexes. The ability of the pyrazole NH proton to engage in hydrogen bonding or to be deprotonated can also be exploited in catalyst design, leading to metal-ligand cooperative catalysis. nih.gov

Table 2: Potential Applications of Metal Complexes of this compound in Catalysis

Catalytic ReactionPotential Role of the Ligand
Cross-coupling reactions Stabilizing the metal center, influencing reductive elimination
Oxidation reactions Modulating the redox potential of the metal catalyst
Hydrogenation reactions Activating small molecules through metal-ligand cooperation
Polymerization Controlling the stereochemistry and properties of the polymer

Investigation of Self-Assembly and Supramolecular Interactions.

The molecular architecture of this compound, which integrates a hydrogen-bond-donating pyrazole ring, a furan ring rich in π-electrons and featuring a heteroatom capable of accepting hydrogen bonds, and a cyano group also acting as a hydrogen bond acceptor, suggests a rich potential for forming complex supramolecular assemblies. While specific studies on the self-assembly of this particular compound are not extensively documented, a thorough analysis of the supramolecular interactions observed in closely related furan-pyrazole and pyrazole-4-carbonitrile derivatives allows for a detailed and scientifically grounded projection of its behavior. The primary non-covalent interactions expected to govern the self-assembly of this molecule include hydrogen bonding and π-π stacking.

The unsubstituted N-H group of the pyrazole ring is a key player in forming robust hydrogen-bonded networks. In the solid state, 1H-unsubstituted pyrazole derivatives are known to form various hydrogen-bonded motifs, such as dimers, trimers, tetramers, and catemers (chain-like structures). nih.gov The specific pattern is influenced by the steric and electronic properties of the substituents on the pyrazole ring. nih.gov For this compound, the N-H group can act as a hydrogen bond donor to several potential acceptor sites on neighboring molecules.

One of the most probable interactions is the formation of N-H···N hydrogen bonds, where the acceptor is either the pyridine-like nitrogen atom (N2) of the pyrazole ring or the nitrogen atom of the cyano group. The N-H···N(pyrazole) interaction is a very common and stable motif in pyrazole chemistry, often leading to the formation of dimers or chains. researchgate.netnih.gov Alternatively, the N-H···N(cyano) interaction provides another pathway for linear self-assembly.

The aromatic nature of both the furan and pyrazole rings facilitates π-π stacking interactions, which are crucial in the organization of aromatic molecules in the solid state. nih.govrsc.org These interactions can occur between pairs of furan rings, pairs of pyrazole rings, or between a furan and a pyrazole ring of adjacent molecules. The geometry of these stacks (e.g., face-to-face or slipped-stack) will be influenced by the electrostatic and steric interplay of the substituents. In some furan-substituted benzimidazoles, π-π interactions involving the furan rings and the benzimidazole (B57391) rings were observed, with calculated interaction energies demonstrating their significance in the crystal packing. nih.gov It is also conceivable that C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, will further stabilize the structure. nih.gov

The interplay between these various non-covalent forces dictates the final three-dimensional supramolecular architecture. It is likely that a hierarchical assembly occurs, where strong N-H···N hydrogen bonds first form primary motifs like dimers or chains, which then pack together through weaker C-H···O, C-H···N, and π-π stacking interactions to build the full crystal lattice. The relative orientation of the furan and pyrazole rings, which can vary from nearly coplanar to significantly twisted, will also play a critical role in determining the efficiency of packing and the types of intermolecular contacts that can be formed. nih.govresearchgate.net

Interaction TypeDonorAcceptorTypical Distance (Å)Reference
Hydrogen BondN-H (pyrazole)N (pyrazole)2.8 - 3.0 researchgate.netnih.gov
Hydrogen BondN-H (pyrazole)N (cyano)2.9 - 3.2Inferred
Hydrogen BondC-H (aryl/heteroaryl)O (furan)3.0 - 3.5 nih.gov
Hydrogen BondC-H (aryl/heteroaryl)N (pyrazole/cyano)3.1 - 3.6 nih.gov
π-π StackingFuran-FuranFuran-Furan3.3 - 3.8 nih.govrsc.org
π-π StackingPyrazole-PyrazolePyrazole-Pyrazole3.3 - 3.8 researchgate.net
π-π StackingFuran-PyrazoleFuran-Pyrazole3.3 - 3.8Inferred
C-H···π InteractionC-H (aryl/heteroaryl)π-system (furan/pyrazole)3.2 - 3.7 nih.govmdpi.com

Structure Activity Relationship Sar and Mechanistic Biological Studies of 3 Furan 2 Yl 1h Pyrazole 4 Carbonitrile Derivatives

Elucidation of Structure-Activity Relationships (SAR)

The biological activity of pyrazole (B372694) derivatives is intricately linked to their structural features. nih.govresearchgate.net The type, position, and orientation of various substituents on the pyrazole ring system can significantly influence their interactions with molecular targets, thereby dictating their efficacy and potency. nih.gov

Influence of Substituents on Molecular Interactions

The nature of substituents on the pyrazole ring plays a critical role in defining the compound's biological activity. The substitution, replacement, or removal of functional groups on a pyrazole ring appears consistent with diverse molecular interactions, efficacy, and potency of these analogs. nih.gov

For instance, the presence and size of substituents can impact the affinity of pyrazole compounds for the catalytic sites of enzymes like CYP2E1. nih.gov The introduction of a methyl group at the C3 or C4 positions of the pyrazole ring has been shown to significantly increase binding affinity, an effect correlated with increased hydrophobicity. nih.gov However, a limit to these favorable hydrophobic contacts was observed, as the introduction of a second methyl group resulted in a complete loss of binding. nih.gov Similarly, while a smaller methyl group at the C3 position improves binding, a larger, more hydrophobic phenyl group at the same position does not, likely due to steric clashes. nih.gov

Electron-donating groups, such as a methoxy (B1213986) moiety, can confer additional hydrogen bonding opportunities and enhance interactions with the active sites of enzymes like COX-2. nih.gov Conversely, the addition of electron-withdrawing groups, such as nitro and bromo groups, has been shown to elevate the antinociceptive efficacy of certain pyrazole derivatives. nih.gov The presence of halogen groups on an attached phenyl ring can also promote hydrophobic interactions. nih.gov

The structure of substituents also significantly influences the inhibitory properties of pyrazole derivatives against enzymes like thrombin. For example, in a series of 1H-pyrazol-5-amine derivatives, a 3-pyridyl-substituted compound was a much more potent thrombin inhibitor than its 3-phenyl-substituted counterpart, which in turn was more potent than the inactive 3-cyclohexyl-substituted analog. nih.gov The introduction of a fluorine atom into the pyrazole core was also found to be important for inhibitory properties. nih.gov

These findings underscore the delicate balance of steric and electronic properties of substituents in determining the biological activity of pyrazole derivatives.

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its biological activity. For a molecule to interact with its biological target, it must adopt a specific "bioactive conformation."

Studies on pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to pyrazoles, have revealed the existence of different conformational polymorphs. mdpi.com These polymorphs, while having the same chemical composition, exhibit different crystal structures due to distinct molecular packing and conformations. mdpi.com The different conformations observed in the crystals are dictated by the demands of molecular packing, as revealed by geometry-optimization calculations. mdpi.com This highlights that the solid-state conformation can be influenced by intermolecular interactions within the crystal lattice.

The study of different polymorphs is significant as the conformation of the molecule can affect its physical properties and, consequently, its biological activity. The ability of a molecule to adopt the correct conformation to bind to a target is a key aspect of its efficacy.

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to exert a specific biological activity. nih.gov This approach is valuable in drug discovery for designing new molecules with desired therapeutic effects. nih.govnih.gov

A pharmacophore model for febrifugine (B1672321) analogues, which are potent antimalarial agents, was developed and identified a five-point pharmacophore with two hydrogen bond acceptors, one positive ionic group, and two aromatic rings as crucial for activity. nih.gov Similarly, a pharmacophore model for pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors consisted of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features. nih.gov These models provide a rational basis for the design of new, potent inhibitors.

For pyrazole derivatives, the pyrazole ring itself often serves as a key scaffold. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for example, is a recognized pharmacophore for kinase inhibition. mdpi.com The pyrazole hinge binding moiety is considered a privileged scaffold in medicinal chemistry for developing kinase inhibitors. mdpi.com

Stereochemical Implications in Biological Recognition

Stereochemistry, the three-dimensional arrangement of atoms and molecules and its effect on chemical reactions, plays a critical role in how a drug is recognized by its biological target. However, specific studies detailing the stereochemical implications for the biological recognition of 3-(furan-2-yl)-1H-pyrazole-4-carbonitrile derivatives are not extensively available in the provided search results. In general, for chiral molecules, one enantiomer often exhibits significantly higher biological activity than the other, as it fits more precisely into the chiral binding site of the target protein.

Investigations into Molecular Mechanisms of Action (In Vitro/In Silico Focus)

Understanding the molecular mechanisms by which a compound exerts its biological effects is fundamental to drug development. For this compound derivatives, research has focused on their ability to inhibit various enzymes.

Studies on Enzyme Inhibition Mechanisms (e.g., COX, LOX, Kinases)

Derivatives of this compound have been investigated for their inhibitory activity against several key enzymes implicated in various diseases.

Cyclooxygenase (COX) Inhibition:

Many pyrazole derivatives have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. scilit.comnih.gov The selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). bohrium.com

A series of pyrazole derivatives containing a carbonitrile and a substituted thiazole (B1198619) moiety were designed as selective COX-2 inhibitors. scilit.com Molecular docking studies showed that these compounds exhibited a higher affinity for the COX-2 active site. scilit.com One particular compound, 19m , was found to be highly effective, with a COX-2 inhibition of 5.63 μM in NIH/3T3 cells and 4.12 μM in MDA-MB-231 cells. scilit.com Another study identified compound AD 532 , ((4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide)), as a promising and less potent inhibitor of COX-2 in vitro than celecoxib, which may indicate lower potential for cardiovascular toxicity. nih.gov

Lipoxygenase (LOX) Inhibition:

While the provided search results focus more on COX and kinase inhibition, the broader class of pyrazole derivatives has been explored for dual COX/LOX inhibition. The development of dual inhibitors is a therapeutic strategy for inflammatory diseases.

Kinase Inhibition:

Pyrazole derivatives are a significant class of kinase inhibitors, playing a crucial role in cancer therapy and the treatment of inflammatory and neurodegenerative disorders. nih.govmdpi.com The pyrazole scaffold is a key feature in many kinase inhibitors. mdpi.com

For instance, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were found to exhibit potent inhibition against Janus kinases (JAK2/3) and Aurora kinases (A/B). nih.govCompound 10e from this series showed moderate inhibiting activities against all four kinases, with IC50 values of 0.166 μM (JAK2), 0.057 μM (JAK3), 0.939 μM (Aurora A), and 0.583 μM (Aurora B). nih.gov Molecular modeling suggested that this compound binds in a manner similar to a known multi-target kinase inhibitor. nih.gov

Furthermore, 3-amino-1H-pyrazole-based compounds have been developed as inhibitors of the understudied PCTAIRE family of kinases. mdpi.com Small modifications to the pyrazole ring were found to have significant effects on the selectivity of these inhibitors. mdpi.com

The mechanism of inhibition for many of these pyrazole-based kinase inhibitors involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways. mdpi.com

Receptor Binding Profiling and Ligand-Receptor Interaction Studies

Derivatives of the pyrazole scaffold are recognized for their ability to interact with a wide array of biological receptors, a characteristic that underpins their diverse pharmacological activities. nih.govmdpi.com Molecular docking and ligand-receptor interaction studies have been instrumental in elucidating the binding modes of these compounds, particularly as kinase inhibitors. mdpi.comnih.gov Kinases, which are crucial regulators of cellular processes, have been a primary target for pyrazole-based compounds. nih.gov

For instance, pyrazole derivatives have been designed as inhibitors for Janus kinases (JAKs) and Aurora kinases. nih.gov Molecular modeling of a 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative revealed that it could fit into the binding pocket of JAK2/3 and Aurora A/B kinases, establishing a binding mode similar to known multi-target kinase inhibitors. nih.gov Similarly, pyrano[2,3-c]pyrazole derivatives have been screened in silico for their binding activities to p38 MAP kinase. nih.govacs.org These studies identified that certain derivatives exhibit a high binding affinity for both the ATP-binding pocket and a newly discovered lipid-binding pocket, suggesting potential as allosteric inhibitors. nih.govacs.org The interaction often involves the formation of hydrogen bonds between the pyrazole ring's nitrogen atoms and key amino acid residues in the receptor's active site, such as Arg330A in the bacterial enzyme DapE. nih.gov

The structure of the pyrazole derivative is critical for its binding affinity and selectivity. A regioisomeric switch, such as exchanging the positions of pyridyl and fluorophenyl rings on the pyrazole core, can lead to a complete loss of inhibition for one kinase (p38α) while conferring inhibitory activity against other kinases. nih.gov The addition of bulky side chains, like a pyrazole ring at the 3-position of a cephalosporin, can sterically hinder enzymatic hydrolysis, a mechanism exploited in the antibiotic ceftolozane. wikipedia.org These studies underscore that the pyrazole nucleus, often in combination with other heterocyclic systems like furan (B31954), serves as a versatile scaffold for designing potent and selective receptor ligands. nih.gov

Table 1: Receptor Binding and Inhibition Data for Pyrazole Derivatives

Compound Class Target Receptor/Enzyme Key Findings Reference
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives JAK2, JAK3, Aurora A, Aurora B Compound 10e showed IC50 values of 0.166 µM (JAK2), 0.057 µM (JAK3), 0.939 µM (Aurora A), and 0.583 µM (Aurora B). nih.gov
Pyrano[2,3-c]pyrazole derivatives p38 MAP kinase Compound 5 showed a high binding affinity of -10.9932 kcal/mol to the lipid-binding pocket. nih.govacs.org
Pyrazole-based inhibitors N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) The N2 of the pyrazole ring participates in a key hydrogen bond with Arg330A. nih.gov
4-Amino-(1H)-pyrazole derivatives Janus kinases (JAKs) Identified as potent JAK inhibitors. nih.gov

Modulation of Intracellular Signaling Pathways

The biological effects of this compound and related pyrazole derivatives are frequently mediated through the modulation of critical intracellular signaling pathways. mdpi.com These pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, are essential for transmitting extracellular signals to the cell's interior, governing processes like proliferation, differentiation, and apoptosis. ijmphs.comnews-medical.net

Pyrazole derivatives have been shown to inhibit several kinases within the MAPK pathway, such as p38 MAPK and c-Jun N-terminal kinases (JNKs). ijmphs.comresearchgate.net The inhibition of these kinases can be a crucial mechanism in the treatment of cancer and inflammatory diseases. nih.gov For example, pyrazole treatment in combination with other stimuli has been shown to activate JNK and p38 MAPK. researchgate.net In other contexts, pyrazole-based compounds act as potent inhibitors of this pathway. ijmphs.com The molecular mechanism often involves targeting the ATP-binding site or allosteric sites on the kinases. nih.govacs.org

Beyond the MAPK pathway, pyrazole derivatives influence other significant signaling cascades. Studies on 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives demonstrated that they can down-regulate the phosphorylation of STAT3 and STAT5, key components of the JAK/STAT pathway, in a dose-dependent manner. nih.gov The JAK/STAT pathway is vital for immune responses and cell growth, and its dysregulation is common in cancers. Furthermore, certain indenopyrazole analogues have been found to inhibit the phosphorylation of Phosphatase and Tensin Homolog (PTEN), subsequently affecting the PTEN/Akt/NF-κB signaling pathway, which is critical for cell survival and proliferation. mdpi.com The ability of these compounds to interact with multiple signaling pathways highlights their potential as multi-targeted therapeutic agents. nih.govmdpi.com

Interactions with Microbial Targets and Mechanistic Basis of Antimicrobial Action

The pyrazole scaffold, particularly when functionalized with moieties like the furan ring, is a cornerstone in the development of new antimicrobial agents. nih.govbiointerfaceresearch.comijrar.org Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. biointerfaceresearch.comnih.gov

The mechanistic basis of their antimicrobial action is diverse. One key mechanism is the inhibition of essential bacterial enzymes. nih.gov For example, pyrazole-based compounds have been synthesized as inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme crucial for bacterial cell wall biosynthesis in many bacteria. nih.gov Docking studies of these inhibitors revealed key interactions within the enzyme's active site, confirming competitive inhibition. nih.gov Other pyrazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase and MurB enzyme, which are also involved in cell wall synthesis. nih.gov

Another important mechanism involves the disruption of the bacterial cell wall structure. The antibiotic ceftolozane, which contains a pyrazole ring, functions through this principle. wikipedia.org The bulky pyrazole side chain provides steric hindrance that protects the core β-lactam ring from being hydrolyzed by bacterial β-lactamase enzymes. wikipedia.org

Studies on 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives have shown pronounced effects on Staphylococcus aureus and Escherichia coli, as well as Candida species. biointerfaceresearch.com Similarly, furo[2,3-c]pyrazole derivatives have exhibited potent antifungal activity against Botrytis fabae and Fusarium oxysporum. nih.gov The introduction of furan and pyrazole fragments into a single molecular structure often enhances the antimicrobial power. orientjchem.org The broad spectrum of activity and multiple mechanisms of action make these compounds promising candidates for overcoming microbial resistance. nih.gov

Table 2: Antimicrobial Activity of Furan-Pyrazole Derivatives

Compound/Derivative Target Microorganism MIC (μg/mL) Mechanism of Action Reference
12 (1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanone) Bacillus subtilis 3.125 Not specified nih.gov
7 (N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amine) Botrytis fabae, Fusarium oxysporum 6.25 Not specified nih.gov
13 (2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-furo[3,2-c]chromen-4-one) Botrytis fabae, Fusarium oxysporum 6.25 Not specified nih.gov
3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives S. aureus, E. coli, C. albicans Pronounced effect Not specified biointerfaceresearch.com

Investigation of Antioxidant Mechanisms (e.g., Radical Scavenging Pathways)

Pyrazole derivatives, including those containing a furan moiety, have been investigated for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govnih.gov The antioxidant capacity is commonly evaluated using assays such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH), nitric oxide (NO), and superoxide (B77818) radical scavenging methods. nih.govnih.gov

The primary mechanism of antioxidant action for these compounds is radical scavenging through hydrogen or electron donation. researchgate.nettandfonline.com The DPPH method, for example, measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, which causes a color change that can be measured spectrophotometrically. tandfonline.com Studies on various pyrazole derivatives have demonstrated significant scavenging activity against DPPH, H₂O₂, superoxide, and nitric oxide radicals, in some cases exceeding the activity of standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). nih.govresearchgate.net

The structural features of the pyrazole derivatives play a crucial role in their antioxidant potential. For example, a series of curcumin-based pyrazole derivatives showed good radical scavenging properties, with one compound, 4,4'-((1E,1'E)-(1-(p-tolyl)-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl))bis(2-methoxyphenol), being more active than curcumin (B1669340) itself. tandfonline.comtandfonline.com A proposed mechanism suggests that the double bond in the linker of these compounds is responsible for the radical scavenging activity, where the radical forms a bond with the compound, and the resulting new radical is stabilized by conjugation with the aromatic rings. tandfonline.com The pyrazole ring itself is known to possess antioxidant activity and can mitigate oxidative stress by diminishing lipid peroxidation processes. nih.gov

Antiproliferative Mechanisms in Cellular Models (e.g., Apoptosis Induction, Cell Cycle Arrest)

Derivatives of 3-(furan-2-yl)-1H-pyrazole exhibit significant antiproliferative activity against various human cancer cell lines, operating through multiple, often interconnected, cellular mechanisms. nih.govresearchgate.net The primary mechanisms identified are the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle progression. mdpi.comnih.gov

Apoptosis Induction: Pyrazole derivatives trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. nih.govnih.gov A common finding is the dose-dependent induction of apoptosis, confirmed by methods like Annexin-V/FITC staining which detects the externalization of phosphatidylserine. mdpi.comnih.gov Mechanistically, these compounds modulate the expression of key apoptosis-regulating proteins. They have been shown to upregulate pro-apoptotic proteins like Bax and p53 while downregulating the anti-apoptotic protein Bcl-2. rsc.orgnih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial depolarization, the release of cytochrome c, and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7. mdpi.comnih.govnih.gov The activation of caspase-3 is a critical step that leads to the cleavage of cellular substrates like PARP, ultimately resulting in cell death. nih.govnih.gov Some pyrazole derivatives also induce apoptosis by generating reactive oxygen species (ROS), which causes oxidative stress and further promotes the apoptotic cascade. nih.govnih.govresearchgate.net

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can halt cell proliferation by causing cell cycle arrest at specific checkpoints. mdpi.comnih.gov Flow cytometry analysis has revealed that treatment with pyrazole derivatives can lead to an accumulation of cells in the G2/M or S phase of the cell cycle. nih.govmdpi.comnih.gov This arrest prevents cancer cells from dividing and proliferating. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are essential engines that drive the cell cycle. nih.gov For instance, (3-(furan-2-yl)pyrazol-4-yl)chalcones have been found to downregulate the expression of CDK4. nih.gov By inhibiting key kinases like CDKs, Aurora kinases, and JAKs, these compounds effectively disrupt the cellular machinery required for cell division. nih.govmdpi.com Furthermore, some derivatives induce DNA damage, as evidenced by increased comet tail length in comet assays, which triggers cell cycle checkpoints and can lead to apoptosis. rsc.org

Table 3: Antiproliferative Mechanisms of Pyrazole Derivatives

Compound/Derivative Cell Line Mechanism Key Findings Reference
3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole) MDA-MB-468 (Triple-Negative Breast Cancer) Apoptosis, ROS Generation, Cell Cycle Arrest Induced S phase arrest, increased ROS levels, and activated caspase-3. IC50 = 6.45 µM (48h). nih.govresearchgate.net
PTA-1 (2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide) MDA-MB-231 (Triple-Negative Breast Cancer) Apoptosis, Cell Cycle Arrest, Tubulin Inhibition Induced apoptosis, caspase-3/7 activation, and G2/M phase arrest. mdpi.com
7b, 7c ((3-(Furan-2-yl)pyrazol-4-yl) chalcones) A549 (Lung Carcinoma) Apoptosis, Cell Cycle Arrest Downregulated Bcl2 and CDK4; upregulated Bax and p53. nih.gov
10e (3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative) K562 (Chronic Myeloid Leukemia) Cell Cycle Arrest Induced G2 phase arrest. nih.gov
7f (3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivative) HCT116 (Colon Carcinoma) Apoptosis, Cell Cycle Arrest Enhanced apoptotic action and induced cell cycle arrest. IC50 = 6.76 µg/mL. nih.gov
37 (Pyrazole ring-containing isolongifolanone (B1589518) derivative) MCF7 (Breast Cancer) Apoptosis, ROS Generation Activated caspase-3 and PARP, downregulated Bcl-2, upregulated Bax and p53. IC50 = 5.21 µM. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Furan 2 Yl 1h Pyrazole 4 Carbonitrile Research

Elucidation of Molecular Structure and Conformation Beyond Basic Identification

To move beyond simple confirmation and delve into the nuanced structural details of 3-(furan-2-yl)-1H-pyrazole-4-carbonitrile, a suite of high-resolution spectroscopic and crystallographic techniques is employed.

High-Resolution NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds. While 1D NMR (¹H and ¹³C) provides primary evidence of the chemical environment of protons and carbons, advanced 2D NMR techniques are indispensable for the unambiguous assignment of signals, especially in complex heterocyclic systems.

Two-Dimensional (2D) NMR Spectroscopy: For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical.

COSY spectra would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the furan (B31954) and pyrazole (B372694) rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying the connectivity between the furan and pyrazole rings and for assigning the quaternary carbons, such as the carbon of the nitrile group (C4) and the carbon linking the two rings (C3). For instance, an HMBC correlation between the pyrazole H5 proton and the furan C2 carbon would solidify the ring linkage.

While specific 2D NMR data for this compound is not extensively documented in public literature, analysis of closely related pyrazole derivatives allows for the prediction of spectral characteristics. mdpi.com

Solid-State NMR (ssNMR): In the solid phase, molecules may adopt conformations different from those in solution. Solid-state NMR can provide invaluable information about the molecular structure, polymorphism, and intermolecular interactions within the crystal lattice. For this compound, ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning) NMR experiments would be particularly insightful, helping to understand the tautomeric form of the pyrazole ring and the nature of hydrogen bonding in the solid state. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

Atom Technique Predicted Chemical Shift (δ, ppm) Justification
Pyrazole-NH¹H NMR> 12Acidic proton, typically broad and downfield.
Pyrazole-H5¹H NMR~8.0 - 8.5Deshielded proton adjacent to two nitrogen atoms.
Furan-H5¹H NMR~7.6 - 7.8Proton adjacent to the furan oxygen.
Furan-H3¹H NMR~6.9 - 7.2Furan proton ortho to the pyrazole substituent.
Furan-H4¹H NMR~6.5 - 6.7Furan proton coupled to H3 and H5.
Pyrazole-C3/C5¹³C NMR~140 - 150Carbons of the pyrazole ring.
Furan-C2¹³C NMR~145 - 150Furan carbon attached to the pyrazole ring.
Furan-C5¹³C NMR~140 - 145Furan carbon adjacent to oxygen.
Furan-C3/C4¹³C NMR~110 - 115Shielded furan carbons.
Nitrile-CN¹³C NMR~115Characteristic chemical shift for a nitrile carbon.
Pyrazole-C4¹³C NMR~90 - 100Pyrazole carbon attached to the nitrile group.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing

Single crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a crystalline solid. epequip.com It provides precise data on bond lengths, bond angles, and torsional angles, revealing the absolute conformation of the molecule and its arrangement within the crystal lattice.

A crucial aspect revealed by X-ray diffraction is the intermolecular hydrogen bonding. N-unsubstituted pyrazoles typically form hydrogen-bonded dimers or chain-like structures (catemers) through N-H···N interactions between the pyrazole rings. researchgate.netresearchgate.net The presence of the furan oxygen and nitrile nitrogen in the target molecule provides additional hydrogen bond acceptor sites, potentially leading to more complex and robust three-dimensional networks.

Crystallographic Data for an Analogous Compound: 3-(Furan-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole researchgate.net

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)15.433(2)
b (Å)4.1384(5)
c (Å)18.362(2)
β (°)96.198(2)
V (ų)1165.9
Z4

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS for Fragmentation Pathways)

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. Advanced MS techniques provide deeper structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound (C₈H₅N₃O), HRMS would confirm the molecular weight and distinguish it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the selection of a specific ion (the precursor ion, typically the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). Analyzing the resulting product ions helps to piece together the molecular structure and establish fragmentation pathways. For this compound, key fragmentation pathways would likely involve the characteristic losses from both the pyrazole and furan rings. researchgate.netresearchgate.net

Predicted Key Fragmentation Pathways for this compound

Precursor Ion (m/z) Key Fragment Ion (m/z) Proposed Neutral Loss Interpretation
159 ([M]⁺)13227 (HCN)Characteristic loss of hydrogen cyanide from the pyrazole ring. researchgate.net
159 ([M]⁺)13128 (CO)Loss of carbon monoxide from the furan ring.
159 ([M]⁺)9267 (C₄H₃O)Cleavage of the furan ring.
13210527 (HCN)Subsequent loss of HCN from a fragment.
926527 (HCN)Loss of HCN from the pyrazole fragment.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and can also provide information about molecular symmetry and intermolecular interactions. epequip.com

For this compound, the spectra would be dominated by characteristic vibrations of the N-H, C≡N, furan, and pyrazole moieties.

N-H stretch: A broad band in the FT-IR spectrum, typically around 3100-3300 cm⁻¹, is indicative of the hydrogen-bonded N-H group in the pyrazole ring.

C≡N stretch: A sharp, intense absorption in the FT-IR spectrum around 2220-2240 cm⁻¹ is a clear marker for the nitrile functional group. mdpi.com

Furan Ring Modes: The furan ring exhibits characteristic C-O-C stretching vibrations and C-H stretching and bending modes. globalresearchonline.net

Pyrazole Ring Modes: The pyrazole ring shows a series of C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

FT-IR and Raman are complementary techniques. epequip.com While the N-H and C=O (if present) stretches are strong in the IR, the C=C and C≡N stretches often give strong signals in the Raman spectrum, aiding in a complete vibrational analysis.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Pyrazole N-HStretching3100 - 3300FT-IR
Aromatic C-HStretching3000 - 3100FT-IR, Raman
Nitrile C≡NStretching2220 - 2240FT-IR, Raman
Pyrazole/Furan RingsC=N, C=C Stretching1400 - 1600FT-IR, Raman
Furan RingC-O-C Asymmetric Stretch1250 - 1280FT-IR
Furan/Pyrazole RingsIn-plane/Out-of-plane Bending700 - 1200FT-IR, Raman

Quantitative Analysis and Purity Assessment in Research Settings

Beyond structural elucidation, verifying the purity of a synthesized compound is a critical step in chemical research. Chromatography is the primary tool for this purpose.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. researchgate.net It is routinely used to monitor the progress of a chemical reaction and to assess the purity of the final isolated product.

A reverse-phase HPLC (RP-HPLC) method is typically suitable for analyzing moderately polar compounds like this compound. ijcpa.insemanticscholar.org The method involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase.

Reaction Monitoring: By taking small aliquots from the reaction mixture over time and analyzing them by HPLC, a chemist can track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Purity Assessment: After synthesis and purification, an HPLC analysis of the final compound should ideally show a single, sharp peak. The purity is often calculated based on the area-percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. For a high-purity research compound, this value should be >95-99%.

Typical RP-HPLC Method Parameters for Analysis

Parameter Description
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient mixture of Acetonitrile (B52724) (or Methanol) and Water.
Modifier 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to improve peak shape.
Flow Rate 0.8 - 1.2 mL/min
Detection UV-Vis Detector (e.g., at 254 nm or a wavelength of maximum absorbance)
Column Temperature Ambient or controlled (e.g., 25-30 °C)

Gas Chromatography (GC) for Volatile Byproducts and Reaction Progress

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the context of this compound, GC, particularly when coupled with Mass Spectrometry (GC-MS), serves as a critical tool for monitoring the progress of its synthesis and identifying any volatile byproducts. The synthesis of pyrazole derivatives can sometimes result in regioisomers or residual starting materials, which can be effectively monitored using GC. nih.gov

The volatility of the furan moiety makes GC a suitable analytical choice. Method development for analyzing furan derivatives often employs a capillary column, such as a non-polar HP-5MS, which is versatile for separating a wide range of organic compounds. mdpi.com The analysis of furan and its derivatives in various matrices has been successfully achieved using GC-MS, indicating that this technique is well-suited for compounds containing a furan ring. mdpi.comuliege.be

Research Findings:

In the synthesis of this compound, GC can be employed to track the consumption of reactants, such as appropriately substituted furan chalcones and hydrazines, and the emergence of the final product. By taking aliquots from the reaction mixture at various time points, quenching them, and analyzing them by GC, a reaction profile can be constructed. This allows for the optimization of reaction conditions, including temperature, time, and catalyst loading.

Furthermore, GC-MS is instrumental in the identification of volatile impurities and byproducts. For instance, side reactions could lead to the formation of isomeric pyrazoles or degradation products of the furan ring under harsh thermal conditions. The mass spectrum of the main peak corresponding to this compound would exhibit a molecular ion peak consistent with its molecular weight, while other peaks in the chromatogram could be identified through their fragmentation patterns and comparison to mass spectral libraries.

A hypothetical GC method for monitoring the synthesis of this compound is detailed in the table below. The parameters are based on established methods for similar furan and pyrazole derivatives. mdpi.comfda.gov

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

ParameterValue
GC System Agilent 7890A or similar
Mass Spectrometer Agilent 5975C or similar
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1 ratio) to handle potentially concentrated reaction samples
Injection Volume 1 µL
Oven Program Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 10 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This technique is particularly advantageous for the analysis of charged or polar compounds and can offer orthogonal selectivity to liquid chromatography and gas chromatography. rsc.org For this compound, CE can be a valuable tool for purity assessment and the separation of closely related impurities, including isomers that may be difficult to resolve by GC or HPLC. mdpi.com

The pyrazole ring in the compound has a pKa, and by selecting an appropriate buffer pH, the molecule can be ionized, facilitating its separation by CE. Different modes of CE, such as Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC), can be employed. CZE separates ions based on their charge-to-size ratio, while MEKC can separate neutral molecules by partitioning them between the aqueous buffer and micelles.

Research Findings:

While specific applications of CE for this compound are not extensively documented, the principles of CE suggest its utility. For instance, in a synthetic batch, the presence of isomeric byproducts, such as 5-(furan-2-yl)-1H-pyrazole-4-carbonitrile, could be investigated. Due to potential differences in the pKa of the pyrazole protons or subtle conformational differences, these isomers would likely exhibit different electrophoretic mobilities, allowing for their separation.

Method development in CE would involve optimizing parameters such as the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature. The use of organic modifiers like methanol (B129727) or acetonitrile in the BGE can help to improve the solubility of the analyte and modify the electroosmotic flow.

The following table outlines a hypothetical set of starting conditions for the analysis of this compound by Capillary Electrophoresis. These parameters are derived from general principles and methods used for the separation of small organic molecules and isomeric compounds. mdpi.commdpi.com

Table 2: Proposed Capillary Electrophoresis Parameters for the Separation of this compound

ParameterValue
CE System Agilent 7100 or similar
Capillary Fused silica, 50 µm i.d., 60 cm total length (52 cm to detector)
Background Electrolyte (BGE) 25 mM sodium borate (B1201080) buffer, pH 9.2, with 10% (v/v) methanol
Applied Voltage 25 kV (positive polarity at the inlet)
Temperature 25 °C
Injection Hydrodynamic injection at 50 mbar for 5 seconds
Detection Diode Array Detector (DAD) at 254 nm

Exploration of Non Biological/non Clinical Applications of 3 Furan 2 Yl 1h Pyrazole 4 Carbonitrile and Its Analogs

Potential in Materials Science and Engineering

The distinct molecular architecture of furan-pyrazole derivatives provides a versatile platform for the development of novel materials. The presence of multiple heteroatoms (nitrogen and oxygen) and the aromatic nature of the rings facilitate strong interactions with other molecules and surfaces, leading to applications in functional polymers, optoelectronics, and corrosion prevention.

Incorporation into Polymer Architectures for Functional Materials

The incorporation of 3-(furan-2-yl)-1H-pyrazole-4-carbonitrile and its analogs into polymer chains can impart specific functionalities to the resulting materials. While research directly incorporating this specific molecule is nascent, the principles of polymer chemistry suggest its potential. The pyrazole (B372694) and furan (B31954) moieties can be functionalized to allow for polymerization, creating polymers with enhanced thermal stability, specific optical properties, or metal-coordinating capabilities. For instance, pyrazole-containing polymers have been explored for creating coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials can feature pores and channels, making them suitable for gas storage or separation.

Furthermore, pyrazole-porphyrin conjugates have been successfully integrated into poly(methyl methacrylate) (PMMA) films. acs.orgacs.org This doping process creates functional materials where the pyrazole-based compound acts as a sensor within a solid polymer matrix, demonstrating the potential for creating smart materials that can detect and signal the presence of specific analytes. acs.org

Design of Optoelectronic Materials (e.g., Fluorescent Probes)

A significant area of application for furan-pyrazole analogs is in the field of optoelectronics, particularly as fluorescent probes for ion detection. ossila.com The pyrazole scaffold is a key component in various fluorescent sensors due to its excellent electronic and biocompatibility properties. nih.gov These molecules function by changing their fluorescence properties—either enhancing ("turn-on") or quenching ("turn-off")—upon binding with a specific ion. nih.govresearchgate.net

Researchers have developed novel pyrazole-pyrazoline fluorescent probes that exhibit high selectivity and sensitivity for ferric (Fe³⁺) ions. researchgate.net Similarly, pyrazole-porphyrin conjugates have been synthesized and shown to act as ratiometric fluorescent probes for zinc (Zn²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺) ions. acs.orgacs.org The addition of Zn²⁺ to these conjugates, for example, causes a significant decrease in fluorescence at one wavelength (659 nm) while a new peak appears at another (608 nm), allowing for precise detection. acs.org The tunability of the optical properties can be achieved by modifying the chemical structure. ossila.com

Table 1: Pyrazole-Based Fluorescent Probes and Their Analytes

Probe Type Target Analyte(s) Sensing Mechanism Reference
Pyrazole-Pyrazoline Fe³⁺ Fluorescence quenching ("turn-off") researchgate.net
Pyrazole-Porphyrin Conjugate Zn²⁺, Cd²⁺, Hg²⁺ Ratiometric fluorescence change acs.orgacs.org
Fused Pyrazole Fluoride ions (F⁻) Fluorescence enhancement nih.gov
Benzimidazole-Pyrazole Derivative Cu²⁺ Fluorescence quenching ("turn-off") nih.gov

Investigation as Corrosion Inhibitors (Mechanistic Studies)

Pyrazole derivatives have been extensively studied as effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments like hydrochloric and sulfuric acid. nih.govresearchgate.netacs.org The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that limits contact with corrosive agents. nih.govacs.org

The adsorption mechanism is typically chemisorption, where the inhibitor molecules form coordinate bonds with the metal. This is facilitated by the presence of heteroatoms (N, O) and π-electrons in the pyrazole and furan rings, which act as adsorption centers. nih.govresearchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these inhibitors often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govtandfonline.com The inhibition efficiency increases with the concentration of the pyrazole derivative. acs.orgtandfonline.com

Table 2: Performance of Pyrazole Analogs as Corrosion Inhibitors for Carbon Steel

Inhibitor Compound Medium Max. Inhibition Efficiency (%) Inhibition Type Adsorption Isotherm Reference
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) 1 M HCl 91.8 Mixed Langmuir nih.govnih.gov
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) 1 M HCl 90.8 Mixed Langmuir nih.govnih.gov
3-Methyl-1H-pyrazol-5-amine (MPA) 1 M H₂SO₄ 92.28 Mixed Freundlich acs.org

Role in Catalysis and Chemical Transformations

The chemical reactivity and coordination capabilities of the pyrazole nucleus make it a valuable component in the design of catalysts and chemical probes.

Application as Organocatalysts or Ligands in Metal-Catalyzed Reactions

Pyrazole-based compounds are highly versatile ligands in coordination chemistry and have been used in homogeneous catalysis. nih.govresearchgate.net The ability of the pyrazole NH group to be deprotonated allows these ligands to bridge metal centers, forming di- or polynuclear complexes. nih.gov Protic pyrazoles, when coordinated to a metal, can act as proton-responsive ligands, participating directly in catalytic cycles through proton-coupled electron transfer (PCET) processes. nih.gov

Furthermore, chiral pyrazole derivatives have been synthesized and investigated as organocatalysts in asymmetric reactions. For example, chiral substituted pyrazole-3-carboxamides and related compounds have been used to catalyze the Henry reaction (a carbon-carbon bond-forming reaction) between nitromethane (B149229) and p-nitrobenzaldehyde, achieving good yields and enantiomeric excesses. mjcce.org.mk The ease of modifying the pyrazole ring allows for the fine-tuning of the catalyst's steric and electronic properties to optimize its activity and selectivity. mjcce.org.mknih.gov

Use as Chemical Probes for Reaction Development

While the primary application of pyrazole-based probes has been in bioimaging and ion sensing, their fundamental properties suggest potential for use as chemical probes for monitoring reaction development. The same fluorescence-quenching or turn-on mechanisms used to detect metal ions could theoretically be adapted to track the consumption of a reactant or the formation of a product if one of the species involved can interact with the pyrazole probe. nih.govresearchgate.net For instance, a pyrazole-based fluorescent probe that selectively binds to a specific functional group could signal the completion of a reaction step where that group is consumed. This application remains an area for future exploration, building on the established success of these compounds as highly sensitive molecular sensors.

Agrochemical Research (Excluding Toxicity and Efficacy Trials)

The exploration of furan-pyrazole scaffolds in agrochemical research is a burgeoning field, driven by the need for novel compounds to address global agricultural challenges. Research is primarily focused on the molecular design and synthesis of derivatives that can serve as precursors or lead compounds for new agrochemicals. This exploration is bifurcated into theoretical modeling of interactions with biological targets and the development of efficient synthetic routes.

Theoretical Studies on Interactions with Plant Enzymes or Receptors

Computational chemistry, particularly molecular docking and molecular dynamics simulations, has become an indispensable tool for the rational design of potential agrochemicals. These theoretical studies allow researchers to predict how novel molecules, such as analogs of this compound, might interact with specific enzymes or receptors in fungi and plants, guiding synthetic efforts toward more promising candidates.

A significant focus of this theoretical research has been on succinate (B1194679) dehydrogenase (SDH), a vital enzyme in the mitochondrial electron transport chain of fungi. acs.orgnih.gov Inhibition of SDH disrupts cellular respiration, making it a prime target for fungicides. Researchers have designed and modeled novel pyrazole-furan carboxamide hybrids to understand their potential as SDH inhibitors. acs.orgnih.gov

In one such study, molecular dynamics simulations showed that a novel furan-pyrazole carboxamide derivative possessed a stronger affinity for the SDH enzyme than the commercial fungicide fluxapyroxad. acs.orgnih.gov Docking studies predicted that these compounds fit deeply within the binding pocket of the enzyme. acs.org The analysis of binding modes helps in understanding the structure-activity relationship, guiding the synthesis of more effective inhibitors. nih.gov

Another key enzyme target for antifungal agents is 14-alpha demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. ijnrd.org In silico screening and molecular docking of pyrazole derivatives have been performed to identify potential inhibitors of this enzyme. ijnrd.orgwjpls.org These computational studies help to predict the binding affinity and interaction patterns of the designed ligands with the enzyme's active site, providing a theoretical framework for the development of new fungicides. ijnrd.org

The following table summarizes findings from representative molecular modeling studies on furan-pyrazole analogs against key fungal enzyme targets relevant to agriculture.

Target EnzymeCompound ClassKey Theoretical Findings
Succinate Dehydrogenase (SDH)Pyrazole-furan carboxamide hybridsCompounds showed strong binding affinity in molecular docking simulations; molecular dynamics suggested a more stable complex with SDH compared to some commercial fungicides. acs.orgnih.gov
14-alpha demethylasePyrazole-furan hybridsIn silico screening identified pyrazole-furan scaffolds as a promising basis for new 14-alpha demethylase inhibitors, with docking studies revealing potential binding modes within the active site. ijnrd.orgwjpls.org

Exploration of Synthetic Pathways to Agrochemical Building Blocks

The furan-pyrazole core is a valuable "scaffold" or building block for constructing more complex molecules with potential agrochemical applications. researchgate.net Consequently, significant research has been dedicated to developing efficient and versatile synthetic pathways to produce this compound and its analogs.

One prominent method is the multicomponent reaction (MCR), which allows for the synthesis of complex molecules in a single step from three or more starting materials. An expeditious three-component synthesis has been described for producing 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles by condensing an aryl aldehyde, malononitrile, and a phenylhydrazine (B124118) derivative. researchgate.net This approach is valued for its efficiency and for providing access to a diverse range of pyrazole derivatives by simply varying the initial components. researchgate.net

Another foundational approach involves the reaction of hydrazine (B178648) derivatives with a suitable precursor. For instance, 3-amino-1H-pyrazole-4-carbonitriles substituted at the 5-position (with groups like furan or thiophene) are readily synthesized by reacting hydrazine hydrate (B1144303) with appropriate 3-oxoalkanonitrile precursors. nih.gov These resulting aminopyrazole carbonitriles are themselves versatile intermediates for further chemical modifications. nih.gov

Furthermore, existing furan-pyrazole structures can be elaborated to create novel derivatives. A series of pyrazole oxime ester derivatives bearing a furan ring were prepared by reacting 5-substituted phenyl-2-furan carbonyl chloride with various pyrazole oximes. researchgate.net This strategy of combining active substructures is a common approach in the design of new agrochemical candidates. researchgate.net

The table below outlines several synthetic strategies employed to create furan-pyrazole building blocks.

Synthetic MethodReactantsProduct Type
Three-Component ReactionAryl aldehyde, Malononitrile, Phenylhydrazine5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles researchgate.net
Cyclocondensation3-Oxoalkanonitrile, Hydrazine Hydrate3-Amino-5-substituted-1H-pyrazole-4-carbonitriles nih.gov
Acylation/Esterification5-Substituted Phenyl-2-Furan Carbonyl Chloride, Pyrazole OximesPyrazole Oxime Ester Derivatives with Furan Moiety researchgate.net
1,3-Dipolar CycloadditionDiazoalkanes, Alkenes (e.g., chromone (B188151) derivatives)Pyrazoline-substituted chromones nih.gov

These synthetic explorations are crucial as they provide the chemical tools necessary to build and test the novel molecular designs emerging from theoretical studies.

Q & A

Basic: What are the common synthetic routes for 3-(furan-2-yl)-1H-pyrazole-4-carbonitrile?

Methodological Answer:
The compound is typically synthesized via cyclocondensation or functionalization of pyrazole precursors. Key methods include:

  • Biocatalytic synthesis : Using guar gum as a biodegradable catalyst for cyclization of hydrazine derivatives with nitriles (e.g., 4-methoxyphenyl or 4-chlorophenyl substituents), achieving yields of 70–88% .
  • Triazenylpyrazole precursors : Reacting (E)-3-(diisopropyltriazenyl)pyrazoles with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride under controlled heating (0°C → 50°C). This method emphasizes TLC monitoring and silica gel chromatography for purification, yielding 87–88% .
  • Vilsmeier-Haack formylation : Introducing aldehyde groups via phosphoryl chloride in DMF, followed by reflux and crystallization .

Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed?

Methodological Answer:
Regioselectivity in pyrazole systems is influenced by electronic and steric factors. Strategies include:

  • Substituent-directed functionalization : Electron-withdrawing groups (e.g., nitriles) at the 4-position direct electrophilic attacks to the 3-position. For example, azide introduction at C3 via triazenyl intermediates ensures regioselective substitution .
  • Computational modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing frontier molecular orbitals. For 3-(furan-2-yl) derivatives, furan’s electron-rich C5 position may influence pyrazole reactivity .
  • Experimental validation : Cross-check regiochemistry via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR. For instance, the singlet at δ 7.54 ppm in 1H^{1}\text{H}-NMR confirms the C3 azide group .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:
Critical techniques and diagnostic signals:

  • 1H^{1}\text{H}-NMR : Aromatic protons (δ 6.09–7.69 ppm), nitrile absence (no proton signal), and substituent-specific shifts (e.g., isopropyl septet at δ 4.40 ppm) .
  • IR : Sharp peaks at ~2230 cm1^{-1} (C≡N stretch) and ~2139 cm1^{-1} (azide N3_3 stretch) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 238 [M+^+]) and fragmentation patterns validate molecular weight and substituents .

Advanced: How to resolve discrepancies in melting points or spectral data between batches?

Methodological Answer:
Contradictions often arise from impurities or polymorphic forms. Mitigation steps:

  • Purity assessment : Use HPLC or GC (e.g., >95% purity thresholds in ) to detect byproducts .
  • Recrystallization optimization : Solvent polarity adjustments (e.g., cyclohexane/ethyl acetate gradients) improve crystal homogeneity .
  • Cross-technique validation : Compare NMR, IR, and HRMS data with literature. For example, a melting point of 100–101.5°C aligns with azido derivatives, while deviations suggest solvate formation .

Basic: What are the key derivatives and their research applications?

Methodological Answer:
Common derivatives include:

  • 3-Azido derivatives : Used in click chemistry for triazole hybrids, relevant to medicinal chemistry (e.g., antimicrobial agents) .
  • Carbaldehyde analogs : Serve as intermediates for hydrazone-based antioxidants (e.g., 4c and 4e in with IC50_{50} values comparable to ascorbic acid) .
  • Nitro-substituted pyrazoles : Explored for electronic materials due to strong electron-withdrawing effects .

Advanced: How do structural modifications impact biological activity?

Methodological Answer:
Structure-activity relationships (SAR) are probed via:

  • Functional group swaps : Replacing furan with phenyl groups alters lipophilicity, affecting membrane permeability. For example, 4-chlorophenyl analogs show enhanced anti-inflammatory activity .
  • Pharmacophore mapping : Docking studies using enzymes (e.g., COX-2) identify critical interactions. Nitriles and azides may hydrogen-bond to active sites .
  • In vitro assays : Test cytotoxicity (MTT assay) and oxidative stress (DPPH radical scavenging) to prioritize leads .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent azide degradation .
  • Light protection : Amber vials mitigate nitro group photolysis (critical for derivatives in ) .
  • Solvent compatibility : Avoid protic solvents (e.g., water) to prevent hydrolysis of nitriles .

Advanced: How to computationally model degradation pathways?

Methodological Answer:

  • DFT-based mechanistic studies : Simulate hydrolysis or thermal decomposition pathways. For example, nitrile→amide conversion under acidic conditions .
  • QSPR models : Relate substituent Hammett constants (σ) to degradation rates. Electron-withdrawing groups (e.g., NO2_2) accelerate hydrolysis .
  • LC-MS monitoring : Track degradation products (e.g., carboxylic acids from nitrile hydrolysis) in accelerated stability studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.